molecular formula C13H19NO B13754725 (1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine CAS No. 774175-92-7

(1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine

Cat. No.: B13754725
CAS No.: 774175-92-7
M. Wt: 205.30 g/mol
InChI Key: BWUCMBPEHJHZCB-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine is a chiral cyclopropane derivative. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical properties. This compound features an ethyl group, a phenylmethoxymethyl group, and an amine group attached to the cyclopropane ring, making it a potentially interesting molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the Ethyl Group: This step can be performed using ethylation reactions, where an ethyl group is introduced to the cyclopropane ring using ethyl halides and a base.

    Attachment of the Phenylmethoxymethyl Group: This can be done through nucleophilic substitution reactions, where a phenylmethoxymethyl halide reacts with the cyclopropane derivative.

    Introduction of the Amine Group: This step involves amination reactions, where an amine group is introduced to the cyclopropane ring using amine reagents and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the phenylmethoxymethyl group to a phenylmethyl group or reduce the cyclopropane ring to a more stable structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the phenylmethoxymethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines, nitriles, or carboxylic acids.

    Reduction: Formation of reduced cyclopropane derivatives or phenylmethyl derivatives.

    Substitution: Formation of substituted cyclopropane derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Chiral Catalysts: Its chiral nature makes it a potential candidate for use as a chiral catalyst in asymmetric synthesis.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes involving cyclopropane derivatives.

    Enzyme Inhibitors: Its unique structure may allow it to act as an inhibitor for certain enzymes.

Medicine

    Drug Development: The compound’s amine group and chiral centers make it a potential candidate for drug development, particularly in the design of chiral drugs.

Industry

    Material Science: The compound can be used in the development of new materials with unique properties due to its strained ring structure.

Mechanism of Action

The mechanism of action of (1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through its functional groups. The cyclopropane ring’s strain can also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: The simplest cyclopropane derivative, known for its high ring strain and reactivity.

    Cyclopropylamine: A cyclopropane derivative with an amine group, used in various chemical and biological applications.

    Phenylcyclopropane: A cyclopropane derivative with a phenyl group, known for its aromatic properties.

Uniqueness

(1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine is unique due to its combination of an ethyl group, a phenylmethoxymethyl group, and an amine group on a chiral cyclopropane ring

Properties

CAS No.

774175-92-7

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(1S,2S)-2-ethyl-1-(phenylmethoxymethyl)cyclopropan-1-amine

InChI

InChI=1S/C13H19NO/c1-2-12-8-13(12,14)10-15-9-11-6-4-3-5-7-11/h3-7,12H,2,8-10,14H2,1H3/t12-,13+/m0/s1

InChI Key

BWUCMBPEHJHZCB-QWHCGFSZSA-N

Isomeric SMILES

CC[C@H]1C[C@]1(COCC2=CC=CC=C2)N

Canonical SMILES

CCC1CC1(COCC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.